4-Hydroxy-3-methylsulfanylbenzoic acid
Description
4-Hydroxy-3-methylsulfanylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl (-OH) group at the 4-position and a methylsulfanyl (-SCH₃) group at the 3-position. The methylsulfanyl group introduces unique electronic and steric properties, distinguishing it from other hydroxybenzoic acid derivatives.
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-hydroxy-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11) |
InChI Key |
RFZWUDLNHIWPJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
Overview:
Recent studies have highlighted the antimicrobial properties of 4-Hydroxy-3-methylsulfanylbenzoic acid and its derivatives against various bacterial strains. The compound has shown efficacy against Gram-positive bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Studies:
- A study published in MDPI evaluated the antimicrobial activity of synthesized compounds related to this compound. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL .
- Another investigation assessed the compound's potential in biofilm inhibition, revealing moderate antibiofilm effects against specific strains like Enterococcus faecium and Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
Table 1: Antimicrobial Activity of this compound Derivatives
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Enterococcus faecium | 125 | Moderate |
| Candida albicans | 100 | Moderate |
| Bacillus subtilis | 25 | Significant |
Pharmaceutical Development
Overview:
The compound has been investigated for its role as a precursor in synthesizing novel pharmaceuticals. Its structural features allow for modifications that enhance bioactivity and reduce toxicity.
Case Studies:
- Research has shown that derivatives of this compound can be designed to target specific biological pathways, potentially leading to new treatments for infections resistant to conventional antibiotics .
- A framework for conducting observational research on the pharmacological effects of this compound has been established, emphasizing its importance in drug development processes .
Environmental Applications
Overview:
The environmental impact of chemical compounds is a critical area of study. The degradation pathways and ecological effects of this compound are under investigation, particularly regarding its toxicity to aquatic organisms.
Case Studies:
- A study assessed the toxicity of various derivatives to Daphnia magna, indicating that while some compounds showed moderate toxicity, others were non-toxic, highlighting the potential for safer alternatives in environmental applications .
- Observational studies have been conducted to understand how these compounds interact with ecosystems and their implications for environmental health .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, pKa values (estimated or reported), and solubility trends of 4-hydroxy-3-methylsulfanylbenzoic acid and related compounds:
*Calculated based on molecular formula C₈H₈O₃S.
Key Observations :
- Electronic Effects : The methylsulfanyl (-SCH₃) group is electron-donating, slightly reducing the acidity of the carboxylic acid compared to 4-hydroxybenzoic acid (pKa ~4.3 vs. 4.58). In contrast, sulfamoyl (-SO₂NH₂) and methanesulfonyl (-SO₂CH₃) groups are electron-withdrawing, significantly lowering pKa values .
- Solubility : The presence of polar groups (e.g., -SO₂NH₂) decreases water solubility, while esterification (e.g., methyl ester) increases lipophilicity .
Functional Insights :
- The methylsulfanyl group in the target compound may enhance metal-binding capacity, making it useful in catalysis or chelation therapy.
- Sulfamoyl and sulfonyl derivatives are often employed in antimicrobial agents due to their bioisosteric similarity to sulfonamides .
Preparation Methods
Step 1: Nitration of 4-Hydroxybenzoic Acid
-
Reagents : Concentrated nitric acid () in sulfuric acid ().
-
Conditions : 0–5°C, 2–4 hours.
-
Product : 3-Nitro-4-hydroxybenzoic acid (Fig. 1A).
The nitro group’s meta-directing effect ensures selective nitration at C3, adjacent to the hydroxyl group.
Step 2: Reduction of Nitro to Amine
-
Reagents : Hydrogen gas () with palladium on carbon () or tin(II) chloride () in hydrochloric acid.
-
Conditions : 25–50°C, 6–12 hours.
-
Product : 3-Amino-4-hydroxybenzoic acid (Fig. 1B).
Step 3: Diazotization and Thiolation
Yield Optimization
-
Nitration : ~70–80% yield.
-
Reduction : ~85–90% yield.
-
Thiolation : ~60–70% yield.
-
Overall Yield : ~35–50%.
Kolbe-Schmitt Carboxylation of 3-Methylsulfanylphenol
The Kolbe-Schmitt reaction introduces a carboxylic acid group ortho to a phenolic hydroxyl group, offering a pathway to synthesize the target compound from 3-methylsulfanylphenol:
Reaction Setup
-
Substrate : 3-Methylsulfanylphenol.
-
Reagents : Carbon dioxide () under pressure (4–7 atm).
-
Base : Potassium hydroxide () or sodium hydroxide ().
-
Conditions : 120–150°C, 4–6 hours.
The reaction proceeds via a phenoxide intermediate, where attacks the ortho position relative to the hydroxyl group (Fig. 2A). However, the methylsulfanyl group at C3 may sterically hinder carboxylation at C2, potentially favoring alternative sites.
Oxidation of 3-Methylsulfanyl-4-hydroxybenzaldehyde
Analogous to vanillic acid synthesis, this method oxidizes an aldehyde precursor to the corresponding carboxylic acid:
Synthesis of 3-Methylsulfanyl-4-hydroxybenzaldehyde
-
Friedel-Crafts Acylation : React 3-methylsulfanylphenol with acetyl chloride () and to form 4-hydroxy-3-methylsulfanylacetophenone.
-
Oxidation : Use pyridinium chlorochromate () or potassium permanganate () to oxidize the ketone to the aldehyde.
Final Oxidation Step
-
Reagents : Jones reagent () or silver(I) oxide ().
-
Conditions : 25–50°C, 2–4 hours.
-
Yield : ~50–65% after purification.
Transition-metal-catalyzed cross-coupling reactions enable precise introduction of the methylsulfanyl group:
Step 1: Bromination of 4-Hydroxybenzoic Acid
-
Reagents : Bromine () in acetic acid.
-
Conditions : 25°C, 1–2 hours.
-
Product : 3-Bromo-4-hydroxybenzoic acid.
Step 2: Ullmann-Type Coupling
-
Catalyst : Copper(I) iodide () with a ligand (e.g., 1,10-phenanthroline).
-
Reagent : Sodium methylsulfanyl ().
-
Solvent : Dimethylformamide () or dimethyl sulfoxide ().
-
Conditions : 80–100°C, 12–24 hours.
This method benefits from high regioselectivity but requires expensive catalysts and inert conditions.
Biocatalytic Approaches
Emerging enzymatic methods offer eco-friendly alternatives:
Microbial Oxidation
-
Enzyme : Monooxygenases or dioxygenases.
-
Substrate : 3-Methylsulfanylphenol.
-
Conditions : pH 7–8, 30–37°C.
Challenges
-
Low Yields : <30% in preliminary studies.
-
Product Isolation : Difficulties in separating the acid from fermentation broth.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Direct Sulfanylation | Minimal steps | Poor regioselectivity | 10–20 | Limited |
| Nitro Intermediate | High regiocontrol | Multi-step, hazardous reagents | 35–50 | Moderate |
| Kolbe-Schmitt | Single-step carboxylation | Requires specialized equipment | 40–55 | High |
| Aldehyde Oxidation | Established protocol | Tedious aldehyde synthesis | 50–65 | Moderate |
| Cross-Coupling | Excellent selectivity | Costly catalysts, inert conditions | 60–75 | Low |
| Biocatalytic | Environmentally friendly | Low yields, purification challenges | 10–30 | Experimental |
Q & A
Q. What are the established synthetic routes for 4-Hydroxy-3-methylsulfanylbenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: Traditional synthesis involves sulfanyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation. Enzymatic routes using hydroxy acid synthases (e.g., from Pseudomonas spp.) offer greener alternatives with higher stereoselectivity . Key parameters affecting yield include:
- Catalyst type : Transition-metal catalysts (e.g., Pd/C) for deprotection steps.
- Temperature : Optimal enzymatic activity at 25–37°C, avoiding thermal denaturation .
- pH : Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize the sulfanyl group. Validation : Monitor intermediates via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer: Combine chromatographic and spectroscopic methods:
- HPLC : Use a reversed-phase column with UV detection at 254 nm; compare retention times against USP reference standards .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 212.035 (theoretical for C₈H₈O₃S) with <2 ppm error .
- ¹H/¹³C NMR : Key signals include δ 7.8–7.6 ppm (aromatic protons) and δ 170 ppm (carboxylic acid carbon) .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies show:
- pH 2–6 : Stable for ≥72 hours at 25°C; degradation accelerates at pH >7 due to sulfanyl group hydrolysis .
- Thermal Stability : Decomposition onset at 150°C (DSC data), forming 4-hydroxybenzoic acid and sulfur byproducts . Storage Recommendations : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) across ≥3 biological replicates.
- Impurity Profiling : Use LC-MS to identify contaminants (e.g., 3-methylsulfanyl isomers) that may skew activity .
- Target-Specific Assays : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Q. What strategies optimize enantiomeric purity in enzymatic synthesis?
Methodological Answer: To achieve >99% enantiomeric excess (ee):
- Enzyme Engineering : Use directed evolution to enhance substrate specificity (e.g., Candida antarctica lipase B mutants) .
- Co-Solvent Systems : Add 10–20% DMSO to improve substrate solubility without denaturing enzymes .
- In Situ Product Removal : Employ membrane reactors to isolate the product and shift equilibrium .
Q. How can computational modeling predict degradation pathways under environmental conditions?
Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
